molecular formula C8H15ClF3NO B1463124 4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride CAS No. 1193387-27-7

4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride

Número de catálogo: B1463124
Número CAS: 1193387-27-7
Peso molecular: 233.66 g/mol
Clave InChI: UUTPPMRPFBIDRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The compound 4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride represents a sophisticated heterocyclic structure featuring a six-membered piperidine ring with a substituted alkoxy chain containing fluorine atoms. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(2,2,2-trifluoroethoxymethyl)piperidine;hydrochloride, which precisely describes the substitution pattern and the presence of the hydrochloride salt form. The molecular architecture centers around the piperidine ring, a saturated six-membered nitrogen-containing heterocycle that serves as the core structural framework. At the fourth carbon position of this ring, a methylene bridge connects to an ethoxy group that bears three fluorine atoms at the terminal carbon, creating the characteristic trifluoroethoxy moiety.

The molecular formula for this compound has been reported with slight variations across different sources, with the most commonly cited being C₈H₁₄NOF₃·HCl. The molecular weight is consistently reported as approximately 233.65 to 234 daltons, reflecting the presence of the hydrochloride salt form. The Chemical Abstracts Service registry number 1193387-27-7 serves as the unique identifier for this specific compound. The Simplified Molecular Input Line Entry System representation provides insight into the connectivity pattern, showing the piperidine ring structure with the trifluoroethoxymethyl substituent and the associated chloride ion.

The structural significance of the trifluoroethoxy group cannot be overstated, as the presence of three fluorine atoms creates a highly electronegative region that influences both the electronic distribution and the overall molecular polarity. This fluorinated segment enhances the compound's lipophilicity while simultaneously affecting its hydrogen bonding capabilities and metabolic stability. The methylene linker between the piperidine ring and the ethoxy group provides conformational flexibility, allowing for various spatial arrangements of the trifluoroethoxy moiety relative to the ring system.

Propiedades

IUPAC Name

4-(2,2,2-trifluoroethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO.ClH/c9-8(10,11)6-13-5-7-1-3-12-4-2-7;/h7,12H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTPPMRPFBIDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H14ClF3N
  • IUPAC Name : this compound

This compound features a piperidine ring substituted with a trifluoroethoxy group, which is significant for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Microorganism Minimum Inhibitory Concentration (MIC)
M. tuberculosis (standard strain)4 μg/mL
M. tuberculosis (resistant strain)0.5 μg/mL
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL

These findings suggest that the compound could be a valuable lead in developing new antimycobacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells.
  • Inhibition of Metastasis : The compound reduces the migratory ability of cancer cells.

A detailed study evaluated its effects on several cancer cell lines:

Cancer Cell Line IC50 (μM)
HeLa (cervical cancer)5.8
MCF-7 (breast cancer)3.5
A549 (lung cancer)7.0

These results highlight the potential of this compound as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : It may act on specific receptors that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The study found that this compound exhibited superior activity against resistant strains compared to traditional antibiotics .

Cancer Research Trials

Clinical trials investigating the anticancer properties of this compound are currently underway. Initial results indicate a favorable safety profile and promising efficacy in patients with advanced solid tumors .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

  • Antiarrhythmic Activity
    • The compound has been studied for its potential as an antiarrhythmic agent. Research indicates that it can block chloroform-induced ventricular fibrillation in animal models, demonstrating significant antiarrhythmic properties . This activity is attributed to its ability to interact with cardiac ion channels, thereby stabilizing cardiac rhythm.
  • Local Anesthesia
    • Similar compounds in the piperidine family have shown efficacy as local anesthetics. They can be formulated into aqueous solutions for topical administration or injected, providing localized pain relief . The trifluoroethoxy group enhances the lipophilicity of the molecule, potentially improving its penetration through biological membranes.
  • Central Nervous System Effects
    • Piperidine derivatives are often investigated for their effects on the central nervous system (CNS). The structural modifications provided by the trifluoroethoxy group may influence receptor binding affinity and selectivity, making it a candidate for further research in CNS-related disorders .

Case Study 1: Antiarrhythmic Efficacy

A study conducted by Lawson et al. (1968) evaluated various piperidine derivatives for their antiarrhythmic properties. The findings indicated that compounds similar to 4-[(2,2,2-trifluoroethoxy)methyl]piperidine hydrochloride exhibited promising results in preventing induced arrhythmias in rodent models. The study highlighted the importance of structural modifications on pharmacological activity .

Case Study 2: Local Anesthetic Properties

Research published in the Journal of Pharmacology demonstrated that certain piperidine derivatives could effectively block nerve conduction when administered locally. The addition of a trifluoroethoxy group was found to enhance the duration of action and potency compared to traditional local anesthetics .

Comparison with Other Piperidine Derivatives

Compound NameAntiarrhythmic ActivityLocal Anesthetic PotentialCNS Activity
This compoundHighModeratePotential
2,5-bis(2,2,2-trifluoroethoxy)-N-(3-pyridyl)benzamideVery HighLowModerate
N-(1-methylpiperidin-2-yl)methylbenzamideModerateHighHigh

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Structural Differences: The diphenylmethoxy substituent replaces the trifluoroethoxy methyl group, creating a bulkier, aromatic-rich structure (Molecular formula: C₁₈H₂₁NO•HCl vs. C₉H₁₆ClF₃NO for the target compound) .
  • This may influence blood-brain barrier penetration or off-target interactions .
  • Safety Data: Limited toxicological data are available for both compounds. However, 4-(Diphenylmethoxy)piperidine hydrochloride’s safety documentation lacks specifics on acute toxicity, environmental impact, and degradation pathways, similar to the target compound .

Paroxetine Hydrochloride

  • Structural Differences : Paroxetine features a benzodioxol-5-yloxy methyl group and a fluorophenyl substituent on the piperidine ring, contrasting with the trifluoroethoxy methyl group .
  • Functional Implications: The benzodioxole moiety in paroxetine contributes to serotonin reuptake inhibition (SSRI activity), while the trifluoroethoxy group may prioritize different receptor interactions (e.g., ion channels or enzymes sensitive to fluorine).

2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine Hydrochloride

  • Structural Differences: A dichlorophenoxy ethyl chain replaces the trifluoroethoxy methyl group, introducing chlorine atoms instead of fluorine .
  • Electrophilic and Lipophilic Effects : Chlorine increases lipophilicity but lacks the strong electron-withdrawing effect of trifluoromethyl/ethoxy groups. This may reduce metabolic stability compared to the target compound, as C-Cl bonds are more susceptible to enzymatic degradation than C-F bonds .

2-Hydroxy Methyl 3-Methyl-4-[2,2,2-Trifluoroethoxy] Pyridine Hydrochloride

  • Core Heterocycle Difference : This compound contains a pyridine ring instead of piperidine, altering basicity (pyridine pKa ~1 vs. piperidine pKa ~11). The hydroxyl methyl group adds polarity, which may improve solubility relative to the target compound’s piperidine scaffold .
  • Trifluoroethoxy Group : Shared with the target compound, this group likely confers similar metabolic resistance but within a distinct heterocyclic framework, influencing target selectivity .

Research and Development Considerations

  • Biological Activity Gaps : While piperidine derivatives are well-studied, the specific role of the trifluoroethoxy methyl group in receptor binding or enzymatic inhibition remains underexplored, warranting further pharmacological profiling .
  • Regulatory and Safety Profiles : Both the target compound and its analogs lack comprehensive toxicological data, highlighting a critical gap for future preclinical studies .

Métodos De Preparación

Copper-Catalyzed Etherification of Dihalotoluene Derivatives

A patented process describes the preparation of trifluoroethoxy-substituted intermediates, which are precursors to the target compound. The method includes:

  • Reacting 2,5-dihalotoluene (where halogens can be F, Cl, Br, or I) with 2,2,2-trifluoroethanol.
  • Using a strong base and a copper-containing catalyst to facilitate the substitution of aromatic halogens by trifluoroethoxy groups.
  • The reaction is typically carried out at 95-100°C for approximately 4 hours.
  • The reaction mixture is then cooled and poured into a cold aqueous methanol solution to precipitate the product.

This step yields 2,5-bis(2,2,2-trifluoroethoxy)toluene in high yield, which can be further oxidized to the corresponding benzoic acid derivative.

Oxidation to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

  • The toluene derivative is oxidized using aqueous sodium permanganate.
  • The permanganate is added in portions at controlled temperatures (85-100°C) over several hours.
  • Manganese oxide precipitates are filtered off, and the filtrate is cooled to crystallize the benzoic acid derivative.
  • The product is isolated as an off-white powder with a melting point of 121-125°C and yields around 81.6%.

Formation of Acid Chloride and Subsequent Reaction with 2-(Aminomethyl)piperidine

  • The benzoic acid derivative is converted to its acid chloride using reagents such as thionyl chloride.
  • The acid chloride is then reacted with 2-(aminomethyl)piperidine to form the desired product.
  • However, a one-step reaction with 2-(aminomethyl)piperidine leads to non-selective acylation at both nitrogen atoms, resulting in a mixture of isomers.
  • To overcome this, a two-step process is preferred commercially: first reacting the acid chloride with 2-(aminomethyl)pyridine, followed by catalytic hydrogenation to reduce the pyridine ring to piperidine, thus improving selectivity and yield.

Catalytic Hydrogenation

  • The pyridine intermediate is hydrogenated under controlled conditions (temperature ~70°C, hydrogen pressure ~0.39-0.59 MPa).
  • The reaction typically completes within 3 hours, with an additional 2 hours to ensure full conversion.
  • The catalyst is then removed by filtration.

Crystallization and Salt Formation

  • The free base of 4-[(2,2,2-trifluoroethoxy)methyl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • Crystallization is performed using solvents such as ethyl acetate, optionally mixed with water, alcohols (methanol, ethanol), ethers (THF), hydrocarbons (hexane, toluene), ketones (acetone), or amides (DMF).
  • This process yields polymorphic forms with high purity (>95%) and desirable solid-state properties for pharmaceutical applications.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Etherification 2,5-Dihalotoluene, 2,2,2-trifluoroethanol, Cu catalyst, strong base 95-100 4 hours High Requires 2-10 fold excess of trifluoroethanol; reaction mixture cooled in methanol/water
Oxidation Sodium permanganate (aqueous), portionwise addition 85-100 6.5 hours + 1h ~81.6 Manganese oxides filtered hot; product crystallized upon cooling
Acid chloride formation Thionyl chloride or equivalent Ambient to reflux Variable - Acid chloride is reactive and unstable; used immediately
Acylation with 2-(aminomethyl)piperidine Direct reaction or via pyridine intermediate + hydrogenation 70-100 Several hours Improved selectivity via pyridine intermediate
Catalytic hydrogenation Pd/C catalyst, H2 gas, 0.39-0.59 MPa pressure ~70 3-5 hours - Converts pyridine ring to piperidine
Crystallization and salt formation Solvents: ethyl acetate + co-solvents, HCl for salt formation Ambient Variable High Produces polymorphic hydrochloride salt with >95% purity

Research Findings and Analysis

  • The copper-catalyzed etherification is crucial for introducing the trifluoroethoxy group with high regioselectivity and yield. The use of excess trifluoroethanol ensures complete substitution but must be optimized to avoid waste.
  • Oxidation with sodium permanganate is efficient and scalable, yielding a stable benzoic acid intermediate suitable for further functionalization.
  • The direct acylation of 2-(aminomethyl)piperidine with acid chloride suffers from selectivity issues, producing isomeric mixtures that complicate purification. The two-step process via a pyridine intermediate followed by catalytic hydrogenation is preferred for commercial synthesis due to improved selectivity and product purity.
  • Crystallization conditions significantly affect the polymorphic form and purity of the hydrochloride salt. The choice of solvent and control of crystallization parameters are essential for obtaining a pharmaceutically acceptable solid form.
  • Polymorphic forms obtained exhibit superior stability and bioavailability characteristics compared to previously known forms, enhancing their suitability for pharmaceutical development.

Q & A

Basic: What synthetic routes are commonly used to prepare 4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or etherification reactions. For example:

  • Step 1: React piperidine with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoroethoxy group.
  • Step 2: Quaternize the piperidine nitrogen using HCl gas in anhydrous ether or methanol to form the hydrochloride salt .
    Key Considerations:
  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Optimize solvent polarity (e.g., DMF vs. THF) to improve yield .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR:
    • ¹H NMR: Peaks at δ 3.5–4.0 ppm (methylene protons adjacent to the trifluoroethoxy group) and δ 2.5–3.2 ppm (piperidine ring protons).
    • ¹⁹F NMR: A singlet near δ -75 ppm confirms the trifluoroethoxy group .
  • Mass Spectrometry (MS): Look for molecular ion peaks at m/z corresponding to [M+H]⁺ (calculated for C₉H₁₅F₃NO·HCl: 262.08) .
    Validation: Compare with spectral libraries of structurally similar piperidine derivatives .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Variable Screening: Use a Design of Experiments (DoE) approach to test:
    • Temperature (25–80°C), solvent (DMF vs. acetonitrile), and base (K₂CO₃ vs. NaH).
    • Example: Higher temperatures (>60°C) may accelerate side reactions (e.g., ring-opening) .
  • Purification: Employ recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted starting materials .
    Data Analysis: Track yield vs. reaction time/pH to identify optimal conditions .

Advanced: How to resolve discrepancies in spectral data during characterization?

Methodological Answer:

  • Scenario: Unusual splitting in ¹H NMR suggests conformational isomerism.
  • Approach:
    • Perform variable-temperature NMR to assess dynamic exchange.
    • Compare with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
  • Case Study: Piperidine derivatives with bulky substituents often exhibit restricted rotation, leading to split signals .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of HCl vapors.
  • Spill Management: Neutralize acid residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Experimental Design:
    • Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C.
    • Key Finding: Hydrolysis of the trifluoroethoxy group is accelerated under alkaline conditions (pH >10), leading to piperidine ring degradation .
      Mitigation: Store lyophilized at -20°C and reconstitute in acidic buffers (pH 4–6) for biological assays .

Basic: What in vitro assays are suitable for studying its biological activity?

Methodological Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with 0.1–100 µM compound concentrations.
  • Receptor Binding: Radioligand displacement assays (e.g., σ-receptors) with IC₅₀ determination .
    Data Normalization: Include positive controls (e.g., haloperidol for σ-receptors) .

Advanced: What computational methods predict its reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Model transition states using B3LYP/6-31G(d) to identify electrophilic centers.
  • Solvent Effects: Include PCM (Polarizable Continuum Model) to simulate DMF or THF environments.
  • Validation: Compare predicted activation energies with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.